![molecular formula C18H24N6O2S B5556678 N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

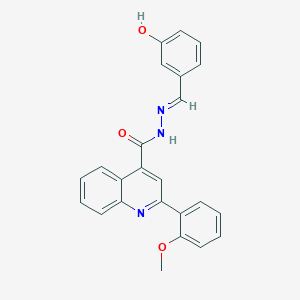

This compound is a complex organic molecule featuring a triazole ring, a benzamide group, and an imidazolidinyl moiety. These components suggest potential for varied chemical reactivity and biological activity, with significance in synthetic chemistry and potential pharmacological applications.

Synthesis Analysis

The synthesis of complex molecules involving triazole and benzamide functionalities often involves multi-step reactions, utilizing starting materials such as omega-chloroalkyl isocyanates and active methylene compounds. The synthesis routes can include reactions like cyclocondensation and involve intermediates such as thioamides and isothiocyanates for the introduction of sulfur-containing groups (Basheer & Rappoport, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide" is characterized by the presence of heterocyclic rings, such as triazole and imidazol, which play a significant role in the molecule's chemical behavior and interactions. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are crucial for elucidating these structures (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions facilitated by its functional groups, enabling it to undergo various chemical transformations, such as nucleophilic substitutions and cycloadditions. These reactions are influenced by the compound's ability to act as an electrophile or nucleophile, depending on the reaction conditions and the presence of other reactive species (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are crucial for their handling and application in chemical synthesis and potential pharmacological use. These properties are determined by the molecule's structural features, such as the presence of heteroatoms and the overall molecular geometry (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and stability under various conditions, are defined by the functional groups within the molecule. The triazole and benzamide functionalities, along with the imidazolidinyl group, contribute to a complex chemical behavior, enabling the molecule to participate in diverse chemical reactions and form a variety of derivatives (Mohareb & Gamaan, 2018).

Scientific Research Applications

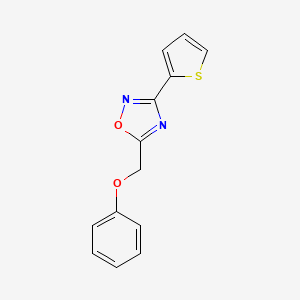

Heterocyclic Chemistry Synthesis

Heterocyclic compounds, including 1H-1,2,4-triazoles and imidazoles, are synthesized from N-benzoylthioamides and related derivatives. These compounds serve as key intermediates for the development of diverse heterocyclic systems with potential applications in medicinal chemistry and as building blocks in organic synthesis (Whitfield & Papadopoulos, 1981), (Basheer & Rappoport, 2006).

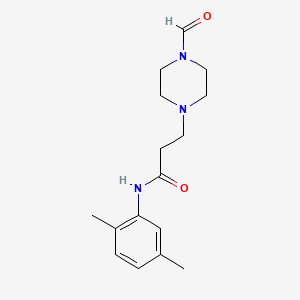

Antimicrobial and Anticancer Activity

Derivatives of thiosemicarbazide and benzamide have been utilized as precursors for synthesizing various heterocyclic compounds, including imidazole, oxadiazole, and triazine ring systems, with tested antimicrobial activities. Such synthetic pathways highlight the versatility of these scaffolds in developing new therapeutic agents (Elmagd et al., 2017).

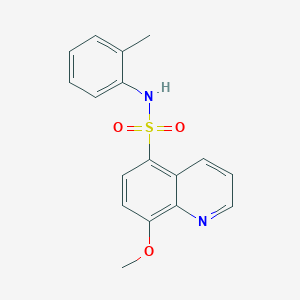

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, elucidating the role of methyl functionality and S⋯O interaction in gel formation. This research contributes to the understanding of molecular interactions in supramolecular assemblies and the design of new gelators for various applications (Yadav & Ballabh, 2020).

Pharmaceutical Chemistry

Benzamide-based compounds, including those with imidazolyl and triazolyl moieties, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and anticancer agents. These studies demonstrate the importance of heterocyclic chemistry in the discovery and development of new drugs with diverse therapeutic activities (Morgan et al., 1990), (Küçükgüzel et al., 2013).

properties

IUPAC Name |

N-[2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2S/c1-4-23-13(3)21-22-18(23)27-10-8-19-16(25)14-6-5-12(2)15(11-14)24-9-7-20-17(24)26/h5-6,11H,4,7-10H2,1-3H3,(H,19,25)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQMBONERDZECT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCNC(=O)C2=CC(=C(C=C2)C)N3CCNC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)